Scabioside C

Description

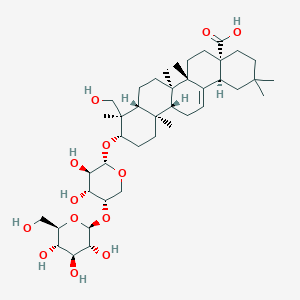

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYMPWXMHIUNGC-XFZWHKAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scabioside C: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scabioside C, a triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. As a naturally derived compound, understanding its sources and the methodologies for its extraction and purification is paramount for further research and development. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed protocols for its isolation, tailored for professionals in chemical and biomedical research.

Natural Sources of this compound

This compound has been identified in several plant genera, primarily within the Caprifoliaceae and Berberidaceae families. The principal sources identified in scientific literature are summarized below.

| Plant Genus | Plant Family | Reported Presence of this compound |

| Scabiosa | Caprifoliaceae | Yes |

| Patrinia | Caprifoliaceae | Yes[1] |

| Pulsatilla | Ranunculaceae | Yes |

| Leontice | Berberidaceae | Yes[1] |

While this compound is known to exist in these genera, the concentration and ease of extraction can vary significantly between species and even different parts of the plant. Patrinia scabiosaefolia and various species of Scabiosa are frequently cited in phytochemical studies of saponins.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail a comprehensive experimental workflow, primarily based on methodologies reported for the isolation of saponins from Patrinia scabiosaefolia.[2][3]

Table 1: Summary of Experimental Protocols for this compound Isolation

| Step | Procedure | Details |

| 1. Extraction | Maceration with 95% Ethanol | Air-dried and powdered whole plants of Patrinia scabiosaefolia (29 kg) were extracted with 95% ethanol (3 x 75 L) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a residue (3 kg).[2][3] |

| 2. Liquid-Liquid Partitioning | Partitioning between Water and n-Butanol | The ethanol extract residue (3 kg) was suspended in water and then partitioned successively with n-butanol. The n-butanol fractions were combined and concentrated to yield the n-butanol extract (0.85 kg).[2][3] |

| 3. Initial Chromatographic Fractionation | Silica Gel Column Chromatography | The n-butanol extract (0.85 kg) was subjected to silica gel column chromatography. Elution was performed with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 8:1 to 0:1 (v/v). This process yielded five main fractions based on Thin Layer Chromatography (TLC) analysis.[2][3] |

| 4. Further Fractionation | Silica Gel and RP-18 Column Chromatography | A specific fraction from the initial separation (Fraction 2, 22 g) was further separated by silica gel column chromatography using a CHCl₃-MeOH gradient (6:1 to 1:1, v/v) to yield sub-fractions. One of these sub-fractions (Fr. 2-1, 5.9 g) was then subjected to RP-18 column chromatography with a methanol-water (MeOH-H₂O) gradient (50:50 to 100:0, v/v).[2][3] |

| 5. Fine Purification | Sephadex LH-20 and Preparative HPLC | A subsequent sub-fraction (Fraction 2-1-2, 1.0 g) was chromatographed on a Sephadex LH-20 column with MeOH-H₂O (90:10, v/v). Final purification of the target compounds was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a MeOH-H₂O mobile phase.[2] |

Note: While this protocol from the study of Patrinia scabiosaefolia provides a detailed methodology for isolating saponins, the original research did not explicitly report the isolation of this compound or its yield.[2][3] Researchers targeting this compound should utilize this protocol as a robust framework, incorporating analytical techniques such as HPLC-MS and NMR for fraction analysis and identification of the target compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

References

Unraveling the Molecular Architecture of Scabioside C: A Technical Guide to its Structure Elucidation and Confirmation

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure elucidation and confirmation of Scabioside C, a triterpenoid saponin with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and presents a comprehensive summary of the quantitative data that underpins its molecular architecture.

This compound, with the chemical formula C₄₁H₆₆O₁₃ and a molecular weight of 766.97 g/mol , has been isolated from plant species of the Dipsacus and Scabiosa genera. Its structural backbone is a hederagenin aglycone, a common feature among oleanane-type triterpenoid saponins. The complete structural determination of this compound has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies.

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process requiring careful chromatographic separation. A generalized experimental workflow for its extraction and purification is outlined below.

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation of this compound

-

Extraction: The air-dried and powdered plant material (e.g., roots of Dipsacus asper) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The resulting n-butanol soluble fraction, which is enriched with saponins, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound was established through meticulous analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry data.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments are crucial for determining the sequence and linkage of the sugar moieties attached to the aglycone.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 767.4503 | Protonated molecule, confirms molecular weight |

| [M+Na]⁺ | 789.4322 | Sodium adduct of the molecule |

| Fragment 1 | 605.3921 | Loss of a hexose unit (e.g., glucose) |

| Fragment 2 | 473.3502 | Loss of a pentose unit (e.g., arabinose) from Fragment 1 |

| Fragment 3 | 455.3396 | Hederagenin aglycone after loss of all sugar residues |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between different parts of the molecule.

¹³C NMR Data for the Aglycone of this compound (Hederagenin)

| Carbon No. | Chemical Shift (δc) in ppm | Carbon No. | Chemical Shift (δc) in ppm |

| 1 | 38.6 | 16 | 23.6 |

| 2 | 26.3 | 17 | 46.8 |

| 3 | 89.1 | 18 | 41.7 |

| 4 | 39.4 | 19 | 46.1 |

| 5 | 55.8 | 20 | 30.7 |

| 6 | 18.4 | 21 | 34.0 |

| 7 | 32.6 | 22 | 32.5 |

| 8 | 39.8 | 23 | 64.2 |

| 9 | 47.9 | 24 | 13.5 |

| 10 | 36.9 | 25 | 16.0 |

| 11 | 23.5 | 26 | 17.4 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 143.8 | 28 | 180.5 |

| 14 | 42.0 | 29 | 33.1 |

| 15 | 28.1 | 30 | 23.6 |

¹H NMR Data for Anomeric Protons of the Sugar Moieties

| Sugar Unit | Anomeric Proton (H-1) | Chemical Shift (δH) in ppm | Coupling Constant (J) in Hz |

| Arabinose | H-1' | 4.45 | 7.2 |

| Glucose | H-1'' | 5.23 | 7.8 |

The HMBC experiment is particularly informative for determining the glycosylation sites. Key HMBC correlations are observed between the anomeric proton of the arabinose unit and C-3 of the hederagenin aglycone, and between the anomeric proton of the glucose unit and C-4 of the arabinose unit. This confirms the disaccharide chain is attached at the C-3 position of the aglycone.

Caption: Key HMBC correlations confirming the glycosidic linkages in this compound.

Chemical Structure Confirmation

The structure of this compound, elucidated from the comprehensive analysis of spectroscopic data, is confirmed as 3-O-[β-D-glucopyranosyl-(1→4)-α-L-arabinopyranosyl]-hederagenin.

Caption: Chemical structure of this compound.

The detailed characterization of this compound provides a solid foundation for further investigation into its pharmacological properties and potential applications in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in the field of natural product chemistry.

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of Scabioside C in Pulsatilla Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Scabioside C, a prominent oleanane-type triterpenoid saponin found in various Pulsatilla species, has garnered significant interest for its potential pharmacological activities. A complete elucidation of its biosynthetic pathway is crucial for enabling metabolic engineering approaches to enhance its production and for the discovery of novel derivatives. Although the definitive pathway in Pulsatilla has yet to be fully characterized, a putative route can be constructed based on extensive knowledge of triterpenoid saponin biosynthesis in other plant species. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the primary metabolite, 2,3-oxidosqualene, to the final glycosylated product. Furthermore, this document outlines representative experimental protocols for the functional characterization of the key enzyme families involved and presents available quantitative data on triterpenoid saponin accumulation in Pulsatilla.

Introduction: The Architecture of this compound

This compound is a monodesmosidic saponin, meaning it possesses a single sugar chain attached to a triterpenoid aglycone. The aglycone of this compound is hederagenin, an oleanane-type triterpene. The sugar moiety is attached at the C-3 position of hederagenin and consists of a glucose molecule linked to an arabinose. Understanding this structure is fundamental to dissecting its biosynthesis. The core of the pathway involves three major enzymatic transformations:

-

Cyclization: The formation of the pentacyclic triterpenoid backbone.

-

Oxidation: A series of modifications to the backbone by cytochrome P450 monooxygenases.

-

Glycosylation: The attachment of sugar moieties by UDP-dependent glycosyltransferases.

While no enzymes have been definitively identified from Pulsatilla species for this specific pathway, homologous enzymes from other plants provide a robust model.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the mevalonate (MVA) pathway in the cytoplasm, which produces the universal isoprene unit, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Triterpenoid Backbone

The initial steps involve the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to synthesize squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, the linear precursor for all triterpenoids.

The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[2][3] In Pulsatilla chinensis and Pulsatilla cernua, two types of OSCs have been identified, one producing primarily β-amyrin and the other producing lupeol, indicating the genetic basis for the diversity of triterpenoid saponins in this genus.[1][4]

Oxidation of β-Amyrin to Hederagenin

Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the functionalization of the triterpenoid backbone, which contributes significantly to the vast diversity of saponins. For the formation of hederagenin from β-amyrin, two key oxidation steps are required:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized to a carboxylic acid, a reaction catalyzed by a C-28 oxidase, likely belonging to the CYP716A subfamily. This converts β-amyrin into oleanolic acid.[5]

-

C-23 Hydroxylation: The methyl group at the C-23 position of oleanolic acid is hydroxylated to form hederagenin. This step is catalyzed by a C-23 hydroxylase, with evidence pointing towards enzymes from the CYP72A family being involved in this transformation in other species.[6][7]

dot digraph "Putative Biosynthesis Pathway of this compound Aglycone" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption="Proposed pathway from 2,3-Oxidosqualene to Hederagenin."

Glycosylation of Hederagenin to this compound

The final steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties to the hederagenin aglycone. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose and UDP-arabinose.

Based on the structure of this compound, a two-step glycosylation process at the C-3 hydroxyl group of hederagenin is proposed:

-

Arabinose Attachment: A UGT transfers an arabinose moiety from UDP-arabinose to the C-3 hydroxyl group of hederagenin.

-

Glucose Attachment: A second UGT attaches a glucose molecule from UDP-glucose to the C-4 position of the previously attached arabinose. The substrate specificity of UGTs is a key determinant of the final saponin structure.[8][9]

dot digraph "Glycosylation of Hederagenin" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption="Final glycosylation steps to this compound."

Quantitative Data on Triterpenoids in Pulsatilla Species

While specific quantitative data for this compound across different tissues and developmental stages of Pulsatilla species are limited, studies on Pulsatilla chinensis have provided valuable insights into the accumulation of triterpenoids. A comprehensive analysis identified 132 triterpenoids, with their contents showing significant variation between different tissues.[10] This suggests a tight spatial and temporal regulation of the biosynthetic pathway. Another study compared the triterpenoid content in the roots of P. chinensis and P. cernua, revealing differences in the accumulation of lupeol-type versus β-amyrin-type saponins, which was correlated with the copy number of different OSC genes.[1][4]

| Compound Type | Species | Tissue | Major Compounds Quantified | Reference |

| Triterpenoids | Pulsatilla chinensis | Roots, Stems, Leaves, Flowers | 119 triterpenoid saponins and 13 triterpenoid acids | [10] |

| Triterpenoid Acids | Pulsatilla chinensis & P. cernua | Dried Radix | Betulinic acid, Oleanolic acid | [1] |

Experimental Protocols for Enzyme Characterization

The functional characterization of the enzymes involved in the this compound biosynthetic pathway is essential for its definitive elucidation. Below are generalized protocols for the key enzyme families.

Functional Characterization of Cytochrome P450s

The identification and characterization of CYPs involved in hederagenin biosynthesis can be achieved through heterologous expression in yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

Objective: To determine the catalytic activity of a candidate CYP from Pulsatilla in the oxidation of β-amyrin or oleanolic acid.

Methodology:

-

Gene Isolation and Cloning: Isolate the full-length cDNA of the candidate CYP gene from Pulsatilla tissue (e.g., roots or leaves) based on homology to known triterpenoid-oxidizing CYPs. Clone the cDNA into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector).

-

Heterologous Expression in Yeast:

-

Transform the expression vector into a yeast strain engineered to produce the substrate (e.g., β-amyrin or oleanolic acid). This often involves co-expressing the β-amyrin synthase and a cytochrome P450 reductase (CPR).

-

Cultivate the yeast culture and induce gene expression.

-

After a period of incubation, harvest the yeast cells.

-

-

Metabolite Extraction and Analysis:

-

Extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards of oleanolic acid and hederagenin.[6]

-

dot digraph "CYP Functional Characterization Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for CYP functional analysis."

UDP-Glycosyltransferase (UGT) Activity Assay

UGT activity can be determined using in vitro assays with recombinant protein and the appropriate aglycone and UDP-sugar substrates.

Objective: To measure the ability of a candidate UGT from Pulsatilla to glycosylate hederagenin.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the candidate UGT cDNA into an E. coli expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

Express the protein in E. coli and purify it using affinity chromatography.

-

-

Enzymatic Assay:

-

Set up a reaction mixture containing the purified UGT enzyme, the aglycone substrate (hederagenin), the UDP-sugar donor (UDP-arabinose or UDP-glucose), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Terminate the reaction (e.g., by adding methanol).

-

-

Product Detection and Quantification:

-

Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product.

-

Quantify the product based on a standard curve of a known concentration of the product, if available.

-

Alternatively, a coupled-enzyme assay, such as the UDP-Glo™ Glycosyltransferase Assay, can be used to measure the release of UDP, which is a universal product of UGT reactions.[11][12][13]

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Pulsatilla species provides a solid framework for future research. The immediate priorities should be the identification and functional characterization of the specific bAS, CYP, and UGT enzymes from Pulsatilla that are involved in this pathway. Transcriptome analysis of different Pulsatilla tissues, coupled with the experimental protocols outlined in this guide, will be instrumental in achieving this goal. A complete understanding of the biosynthesis of this compound will not only provide insights into the chemical diversity of this important medicinal plant genus but also pave the way for the biotechnological production of this valuable saponin.

References

- 1. Frontiers | The triterpenoid saponin content difference is associated with the two type oxidosqualene cyclase gene copy numbers of Pulsatilla chinensis and Pulsatilla cernua [frontiersin.org]

- 2. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Biosynthesis analysis of hederagenin pathway and its construction in yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 12. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 13. benchchem.com [benchchem.com]

Scabioside C: A Technical Guide to its Discovery, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Scabiosa and the closely related Patrinia are rich sources of bioactive secondary metabolites, including a diverse array of triterpenoid saponins. Among these is Scabioside C, a saponin that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, chemical characterization, and investigated biological activities of this compound, with a focus on its potential anti-inflammatory and cytotoxic properties. The information is presented to support further research and drug development efforts centered on this natural compound.

Discovery and Physicochemical Characterization of this compound

This compound has been identified as a constituent of Patrinia scabiosaefolia Fisch. ex Link, a plant used in traditional medicine.[1][2] While the original isolation and complete spectral characterization data for this compound were not available in the reviewed literature, its fundamental physicochemical properties have been documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₁H₆₆O₁₃ | [3] |

| Molecular Weight | 767.0 g/mol | [3] |

| CAS Number | 17233-22-6 | [3] |

| Class | Triterpenoid Saponin | [1][2] |

Experimental Protocols: Isolation and Characterization

While the specific protocol for the initial isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of triterpenoid saponins from plant material can be described. This serves as a foundational protocol for researchers aiming to isolate this compound or related compounds.

General Protocol for the Isolation of Triterpenoid Saponins

This protocol is a standard procedure for the extraction and fractionation of saponins from plant material.

-

Plant Material Collection and Preparation:

-

Collect the whole plant or specific parts (e.g., roots, leaves) of the source species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent, typically methanol or ethanol, to obtain a crude extract.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the concentrated crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Evaporate the solvent from each fraction to obtain the respective extracts.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a suitable stationary phase, such as silica gel or a reversed-phase C18 column.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water) to separate the components.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using repeated column chromatography, including techniques like Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the pure saponin.

-

Workflow for Triterpenoid Saponin Isolation

Biological Activities and Potential Mechanisms of Action

While specific studies detailing the quantitative biological activities of this compound are limited in the available literature, research on other saponins from Patrinia scabiosaefolia and related species provides insights into its potential therapeutic properties, particularly in the areas of anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Triterpenoid saponins are known to possess anti-inflammatory properties.[4] Studies on other compounds isolated from Patrinia scabiosaefolia, such as patrinoside and patrinoside A, have demonstrated significant anti-inflammatory effects. These compounds were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.[5][6] This inhibition was associated with the downregulation of the NF-κB and MAPK signaling pathways.[5][6] Given the structural similarities among saponins from the same plant, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of these key inflammatory pathways.

The NF-κB and MAPK signaling cascades are central to the inflammatory response. The diagram below illustrates the potential points of inhibition by saponins like those found in Patrinia scabiosaefolia.

Cytotoxic Activity

Many triterpenoid saponins have demonstrated cytotoxic effects against various cancer cell lines.[7] While no specific IC₅₀ values for this compound were found in the reviewed literature, the essential oil of Patrinia scabiosaefolia, which contains a variety of compounds including saponins, has shown dose-dependent growth inhibition against several human carcinoma cell lines.[8] This suggests that individual components like this compound may contribute to this cytotoxic activity.

Table 2: Cytotoxic Activity of Patrinia scabiosaefolia Essential Oil

| Cell Line | Cancer Type | Activity | Source |

| SGC-7901 | Gastric Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| AGS | Gastric Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| HepG2 | Hepatocellular Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| HT-29 | Colorectal Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| HCT-8 | Colorectal Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| 5-FU/HCT-8 | 5-FU Resistant Colorectal Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| HeLa | Cervical Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

| MDA-MB-231 | Breast Carcinoma | Significant dose-dependent inhibition (50-200 µg/mL) | [8] |

Experimental Protocols: Biological Assays

To facilitate further research into the biological activities of this compound, the following are detailed protocols for key in vitro assays.

MTS Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW264.7 macrophages in a 24-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 100 µL of the supernatant with 100 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Patrinia scabiosaefolia, represents a promising natural product for further pharmacological investigation. While direct evidence for its biological activities is currently limited, related compounds from the same plant have demonstrated significant anti-inflammatory and cytotoxic potential through the modulation of the NF-κB and MAPK signaling pathways. Future research should focus on the definitive isolation and complete structural elucidation of this compound, followed by comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and anticancer efficacy. Mechanistic studies are also crucial to confirm its effects on the NF-κB and MAPK pathways and to identify other potential molecular targets. Such research will be instrumental in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Patrinoside and Patrinoside A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patrinoside and Patrinoside A from Patrinia scabiosaefoli a Improve Insulin Resistance by Inhibiting NF- κ B, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jagiellonian University Repository [ruj.uj.edu.pl]

- 8. Chemical Composition, Anticancer, Anti-neuroinflammatory, and Antioxidant Activities of the Essential Oil of Patrinia scabiosaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Potential of Scabioside C: A Methodological Framework

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of Scabioside C against cancer cell lines. Therefore, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals to investigate the potential anti-cancer properties of this compound. It outlines the standard experimental procedures and data presentation formats that would be employed in such a study.

Quantitative Analysis of Cytotoxicity

A primary step in assessing the anti-cancer potential of a novel compound like this compound is to determine its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. This data is crucial for comparing the potency of the compound across different cancer types and against non-cancerous cells to assess selectivity.

Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT-116 | Colorectal Carcinoma | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined |

| RPE-1 | Normal Retinal Pigment Epithelial | Data to be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections outline standard methodologies to evaluate the anti-cancer activity of a compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control cell line (e.g., RPE-1) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT or WST-8 Assay)

To determine the IC50 values, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay would be employed.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere for 24 hours.[1]

-

Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells would be treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Reagent Incubation: After the treatment period, the MTT or WST-8 reagent is added to each well and incubated for a period that allows for the metabolic conversion of the reagent into a colored formazan product by viable cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To investigate if this compound induces programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry would be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a set time.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis for Signaling Pathway Proteins

To elucidate the molecular mechanisms by which this compound exerts its effects, Western blotting would be used to assess the expression and activation of key proteins in relevant signaling pathways, such as the MAPK and PI3K/AKT pathways.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt, and key apoptosis-related proteins like Bax, Bcl-2, and caspases).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Cellular Mechanisms

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in cancer research.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

Scabioside C: A Triterpenoid Saponin with Therapeutic Potential in Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Scabioside C, a triterpenoid saponin found in various medicinal plants, has long been a component of traditional remedies. Modern scientific investigation is beginning to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a promising natural compound with potential applications in the management of inflammatory diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, pharmacological activities with available quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this traditional medicinal compound.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides that have been identified as the active principles in numerous medicinal plants used in traditional medicine systems worldwide. This compound is an oleanane-type triterpenoid saponin that has been isolated from several plant genera, including Scabiosa and Anemone. Traditionally, plants containing this compound have been used to treat a variety of ailments, suggesting a broad spectrum of biological activity. Recent pharmacological studies have begun to validate these traditional uses, demonstrating the anti-inflammatory, anticancer, and neuroprotective potential of this compound. This guide aims to consolidate the existing scientific literature on this compound to facilitate further research and development.

Chemical and Physical Properties

This compound is characterized by a pentacyclic triterpenoid aglycone linked to a sugar moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄₁H₆₆O₁₃ |

| Molecular Weight | 766.97 g/mol |

| CAS Number | 17233-22-6 |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Pharmacological Activities

This compound has demonstrated a range of pharmacological activities in preclinical studies. The following sections detail its known effects and present available quantitative data.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. A study on triterpenoid saponins from Pulsatilla koreana demonstrated that this compound inhibited tumor necrosis factor-alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) transcriptional activity in HepG2 cells.[1][2]

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| This compound | HepG2 | TNF-α-induced NF-κB transcriptional activity | 1.12 ± 0.36 |

Anticancer Activity

The anticancer potential of this compound is an area of active investigation. While specific IC₅₀ values for pure this compound against many cancer cell lines are not yet widely available, studies on extracts rich in this compound and on closely related saponins provide strong indications of its cytotoxic effects. For instance, an ethyl acetate extract of Patrinia scabiosaefolia, a plant known to contain this compound, exhibited cytotoxicity against the human breast cancer cell line MCF-7.[3] Furthermore, a related monodesmosidic saponin from Pulsatilla koreana with a similar core structure showed significant activity against MCF-7 cells.[4] Total secondary saponins from Anemone raddeana, where this compound is a major component, have been shown to exert anti-breast cancer effects by inducing reactive oxygen species (ROS) generation and inactivating the PI3K/AKT/mTOR signaling pathway.[5]

| Compound/Extract | Cell Line | Assay | IC₅₀ |

| Ethyl acetate extract of Patrinia scabiosaefolia | MCF-7 | Cytotoxicity | 112.3 µg/mL |

| Monodesmosidic saponin from Pulsatilla koreana | MCF-7 | Cytotoxicity | 12.48 ± 0.45 µM |

Neuroprotective Activity

The neuroprotective effects of this compound are a promising area of research, though quantitative data from in vitro studies are still emerging. Traditional uses of plants containing this compound for neurological ailments suggest its potential in this area. Further research is required to quantify its neuroprotective efficacy and elucidate the underlying mechanisms.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound, based on established protocols for triterpenoid saponins.

Extraction and Isolation of this compound from Plant Material

The following protocol is a general method that can be adapted for the isolation of this compound from plant sources such as Anemone raddeana or Scabiosa species.

4.1.1. Extraction:

-

Air-dry the plant material (e.g., rhizomes of Anemone raddeana) at room temperature and grind into a fine powder.

-

Extract the powdered material with 80% methanol at room temperature with occasional shaking for 24 hours.

-

Repeat the extraction process three times.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Fractionation:

-

Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which is typically enriched with saponins.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

4.1.3. Chromatographic Purification:

-

Subject the dried n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water in increasing polarity.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualizing with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

-

Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathway Modulation

This compound has been implicated in the modulation of key signaling pathways involved in cell growth, proliferation, and survival. A significant mechanism of its anticancer effect, particularly in breast cancer, is through the inhibition of the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Its dysregulation is a hallmark of many cancers. This compound, as a major component of saponin extracts from Anemone raddeana, is suggested to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[5]

Conclusion and Future Directions

This compound is a promising triterpenoid saponin with a foundation in traditional medicine and growing evidence of its therapeutic potential from modern scientific research. Its demonstrated anti-inflammatory and potential anticancer activities, mediated at least in part through the inhibition of key signaling pathways like NF-κB and PI3K/AKT/mTOR, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

-

Comprehensive Pharmacological Profiling: Elucidating the full spectrum of this compound's biological activities with specific quantitative data (IC₅₀ values) for various endpoints and cell lines.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Standardization of Extracts: Development of standardized extraction and quantification methods for this compound from its natural sources to ensure consistent quality and dosage for research and potential clinical applications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

References

Initial In Vitro Toxicity Assessment of Scabioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial assessment of the in vitro toxicity of Scabioside C, a prominent triterpenoid saponin isolated from plants of the genus Scabiosa and other sources such as Anemone raddeana. The available data, primarily derived from studies on total secondary saponin (TSS) mixtures rich in this compound, indicate a potential for cytotoxicity against various cancer cell lines, with a notable effect on human breast cancer (MCF-7) and promyelocytic leukemia (HL-60) cells. The primary mechanism of toxicity appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of the Bcl-2 protein family, release of cytochrome c, and subsequent activation of caspases. This document synthesizes the current understanding of this compound's toxicological profile, presenting detailed experimental methodologies, quantitative data from relevant studies, and visual representations of the implicated signaling pathways to support further research and development.

Introduction

This compound is a naturally occurring triterpenoid saponin that has garnered interest for its potential pharmacological activities, including anti-inflammatory and antitumor properties.[1] As a key constituent of certain traditional medicinal extracts, understanding its toxicological profile is paramount for its safe development as a therapeutic agent. This guide focuses on the initial in vitro toxicity assessment, providing a foundational understanding for researchers in drug discovery and development. The data presented herein are largely based on studies of total secondary saponin (TSS) extracts from Anemone raddeana, where this compound is a major component.[2]

Cytotoxicity Assessment

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The primary method for assessing this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Cytotoxicity Data

The following table summarizes the available data on the cytotoxic effects of saponin extracts containing this compound. It is important to note that these values may not be representative of pure this compound and should be interpreted with caution.

| Cell Line | Compound/Extract | Assay Type | Endpoint | Result | Reference |

| MCF-7 (Breast Cancer) | Total Secondary Saponin (TSS) | MTT | IC50 | Data not available in abstract | [2] |

| HL-60 (Leukemia) | Not Specified | MTT | Cytotoxicity | Observed | [2] |

| A549 (Lung Cancer) | Total Saponin of A. raddeana (ATS) & TSS | MTT | Inhibition of proliferation | Observed | [2] |

| HepG2 (Liver Cancer) | Total Saponin of A. raddeana (ATS) & TSS | MTT | Inhibition of proliferation | Observed | [2] |

| MDA-MB-231 (Breast Cancer) | Total Saponin of A. raddeana (ATS) & TSS | MTT | Inhibition of proliferation | Observed | [2] |

| SKBr-3 (Breast Cancer) | Total Saponin of A. raddeana (ATS) & TSS | MTT | Inhibition of proliferation | Observed | [2] |

IC50: The concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the general steps for assessing cell viability using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the saponin extract. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized foran at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental workflow for the MTT cell viability assay.

Mechanism of Action: Apoptosis Induction

The primary mechanism of cytotoxicity induced by saponin extracts rich in this compound is the induction of apoptosis, or programmed cell death. This process is initiated through the intrinsic mitochondrial pathway.

Signaling Pathway

The apoptotic cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS). This leads to a disruption of the mitochondrial membrane potential and the modulation of the Bcl-2 family of proteins, specifically an increase in the Bax/Bcl-2 ratio. This change in ratio promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Furthermore, studies on the total secondary saponins from Anemone raddeana suggest the involvement of the PI3K/AKT/mTOR signaling pathway.[2]

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Apoptosis Assessment

-

Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Imaging: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak of the DNA content histogram. This method also allows for the analysis of cell cycle distribution.

Genotoxicity Assessment

Currently, there is no specific data available on the genotoxicity of this compound. Genotoxicity testing is a critical component of the safety assessment of any new chemical entity and should be conducted to evaluate the potential for DNA damage.

Recommended In Vitro Genotoxicity Assays

A standard battery of in vitro genotoxicity tests should be performed to assess the mutagenic and clastogenic potential of this compound.

-

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

-

In Vitro Micronucleus Test: To detect chromosomal damage (clastogenicity and aneugenicity).

-

In Vitro Chromosomal Aberration Test: To visualize structural and numerical chromosomal abnormalities.

Experimental Workflow: In Vitro Micronucleus Test

References

Scabioside C: An In-Depth Technical Guide on a Promising Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scabioside C (CAS Number 17233-22-6) is a triterpenoid saponin that has been identified in plant species of the Scabiosa and Pulsatilla genera. As a member of the saponin class of compounds, this compound is of interest for its potential therapeutic properties, which are broadly associated with this chemical family. While specific, in-depth research on the individual biological activities of this compound is currently limited in publicly available scientific literature, this guide will provide a comprehensive overview of the known attributes of this compound and the well-documented research applications of closely related triterpenoid saponins from the same plant families. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound and similar saponins.

Introduction to this compound

This compound is a naturally occurring glycoside, specifically a triterpenoid saponin. Saponins are a diverse group of compounds characterized by a lipid-soluble aglycone (the triterpenoid) and one or more water-soluble sugar moieties. This amphipathic nature is key to their biological activities, which often involve interactions with cell membranes.[1]

Chemical Profile of this compound:

| Property | Value |

| CAS Number | 17233-22-6 |

| Molecular Formula | C41H66O13 |

| Molecular Weight | 767.0 g/mol [2] |

| Chemical Structure | A triterpenoid aglycone linked to sugar chains. |

Potential Research Applications of this compound and Related Saponins

While detailed studies on this compound are not extensively available, the broader class of triterpenoid saponins from Scabiosa and Pulsatilla species has been investigated for a range of pharmacological activities.[3][4][5] These studies provide a predictive framework for the potential research applications of this compound.

Anti-Inflammatory Activity

Triterpenoid saponins from Pulsatilla chinensis have demonstrated notable anti-inflammatory properties.[3][4] The general mechanism of action for the anti-inflammatory effects of many natural products involves the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.

Potential Signaling Pathway:

A common pathway implicated in inflammation and often targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While not specifically demonstrated for this compound, it is a plausible target based on studies of other saponins.

General Experimental Protocol for Anti-Inflammatory Assays:

A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS to the cell culture and incubating for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: The cell supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Antimicrobial Activity

Saponins are known to possess antimicrobial properties, often attributed to their ability to interact with and disrupt microbial cell membranes.[1] While specific data for this compound is not available, the general antimicrobial potential of saponins from related plants has been noted.[3][4]

General Experimental Protocol for Antimicrobial Assays:

The antimicrobial activity of a compound is typically assessed using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Cultures of relevant bacterial or fungal strains are grown to a specific density.

-

Serial Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The microplate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antitumor Activity

Many triterpenoid saponins have been investigated for their potential as anticancer agents.[3][4] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.

General Experimental Workflow for In Vitro Antitumor Assays:

References

- 1. This compound | 17233-22-6 | SAA23322 | Biosynth [biosynth.com]

- 2. CAS No.: 17233-22-6 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Ethnobotanical Potential of Scabioside C: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacological activities, and experimental protocols related to plants containing the triterpenoid saponin, Scabioside C. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a triterpenoid saponin found in a variety of medicinal plants that have been used for centuries in traditional medicine systems across the globe. While direct ethnobotanical records for this compound are scarce, an examination of the traditional uses of plants known to contain this compound provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the available ethnobotanical knowledge and delves into the emerging pharmacological evidence for this compound, providing a foundation for future research and drug discovery.

Ethnobotanical Uses of Plants Containing this compound

This compound has been identified in several plant genera, most notably Leontice, Patrinia, Scabiosa, and Pulsatilla. The traditional medicinal applications of these plants offer clues to the potential pharmacological activities of their constituents, including this compound.

| Plant Genus/Species | Traditional Use | Part Used |

| Leontice eversmannii | Epilepsy, inflammation, pain relief.[1][2] | Tubers |

| Patrinia scabiosaefolia | Clearing heat, resolving toxicity, expelling pus, reducing swelling, treating abscesses, boils, and other skin infections.[3] It is also used for erysipelas, conjunctival congestion, appendicular abscesses, and postpartum diseases.[4] The entire plant is used for carbuncles, acute appendicitis, intestinal abscesses, postpartum pain, and dysmenorrhea.[5] | Whole plant, Roots |

| Scabiosa genus | Skin ailments such as scabies, period pains, diphtheria, measles, and furuncles.[6][7][8] Used to treat cough, fever, and internal inflammation.[9] | Roots, Aerial parts |

| Pulsatilla chinensis | Amebiasis, diarrhea, lung tumors, hematochezia, wounds, and trauma. It is also considered antiphlogistic (anti-inflammatory) and hemostatic.[10] The root is used for bacterial and amoebic dysentery, malaria, nose bleeds, and hemorrhoids.[11] | Whole plant, Root |

| Pulsatilla campanella | Used in traditional medicine, though specific uses are less documented in readily available sources. This compound has been reported in this species. | Not specified |

Pharmacological Activities of this compound

Emerging scientific research has begun to validate some of the traditional uses of plants containing this compound by investigating the pharmacological properties of the purified compound.

Cytotoxic Activity

This compound has demonstrated potential as an anti-cancer agent. As a major triterpenoid saponin, it is a component of total secondary saponins (TSS) from Anemone raddeana, which have shown anti-breast cancer effects.[6]

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Results | Reference |

| Human HL-60 (promyelocytic leukemia) | MTT assay | Exhibited cytotoxic activity after 72 hours of exposure. | [6] |

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound, from its extraction to the evaluation of its biological activities.

Extraction and Isolation of Saponins from Pulsatilla chinensis

The following protocol is a representative method for the extraction and isolation of saponins, including this compound, from Pulsatilla chinensis.

Workflow for Saponin Extraction and Isolation

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

General Protocol for MTT Assay

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects are still under investigation. However, based on the known activities of other triterpenoid saponins and the traditional uses of the plants containing it, several pathways can be hypothesized to be involved. For instance, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Conclusion and Future Directions

The ethnobotanical record of plants containing this compound points towards a rich history of use in treating inflammatory conditions, skin ailments, and infections. Preliminary pharmacological studies have begun to provide a scientific basis for these traditional uses, particularly in the area of cancer research. However, significant research is still required to fully elucidate the therapeutic potential of this compound.

Future research should focus on:

-

Comprehensive Pharmacological Screening: A broader evaluation of this compound's activity against a range of biological targets, including those related to inflammation, microbial infection, and oxidative stress.

-

Mechanism of Action Studies: In-depth investigations into the specific signaling pathways and molecular targets modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to determine the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Standardization of Extracts: Development of standardized extraction and quantification methods for this compound from its various plant sources to ensure consistency in research and potential clinical applications.

By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

- 1. Haderagenin 3-O-(O-Beta-D-Glucopyranosyl-(1->4)-Alpha-L-Arabinopyranoside) | C41H66O13 | CID 11556805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | The triterpenoid saponin content difference is associated with the two type oxidosqualene cyclase gene copy numbers of Pulsatilla chinensis and Pulsatilla cernua [frontiersin.org]

- 4. The triterpenoid saponin content difference is associated with the two type oxidosqualene cyclase gene copy numbers of Pulsatilla chinensis and Pulsatilla cernua - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pulsatilla chinensis Saponins Ameliorate Inflammation and DSS-Induced Ulcerative Colitis in Rats by Regulating the Composition and Diversity of Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.fspublishers.org [api.fspublishers.org]

- 8. CAS 17233-22-6 | this compound [phytopurify.com]

- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]

- 10. Chemical constituents of Patrinia scabiosaefolia | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Quantification of Scabioside C using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Scabioside C in plant extracts and other sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a triterpenoid saponin that has been isolated from plants of the Dipsacaceae family, such as Dipsacus asper. Triterpenoid saponins are a class of natural products known for a wide range of biological activities, including anti-inflammatory, and immunomodulatory effects. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and research into its therapeutic potential. This application note describes a robust HPLC method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

A representative protocol for the extraction of this compound from dried plant material (Dipsacus asper root) is provided below. This protocol may need to be adapted based on the specific sample matrix.

Materials:

-

Dried and powdered Dipsacus asper root

-

70% Ethanol (v/v)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol, HPLC grade

-

Water, HPLC grade

-

0.45 µm syringe filters

Protocol:

-

Weigh 1.0 g of powdered plant material into a flask.

-

Add 20 mL of 70% ethanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of 70% ethanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in 5 mL of water and apply to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove highly polar impurities.

-

Elute the saponin fraction with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness and reconstitute the residue in 1 mL of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

Standard Solution Preparation

Materials:

-

This compound reference standard (purity ≥ 98%)

-

Mobile phase (Acetonitrile:Water)

Protocol:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

HPLC Method

This method is based on a validated approach for the analysis of triterpenoid saponins from Dipsacus asper and has been adapted for this compound.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: AcetonitrileB: Water |

| Gradient | 0-15 min, 85% A; 15-25 min, 85-70% A; 25-30 min, 70% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 203 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize the quantitative data for the validation of the HPLC method for this compound. This data is representative and should be verified in your laboratory.

Table 1: Linearity of this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.6 |

| 25 | 310.2 |

| 50 | 621.8 |

| 100 | 1245.3 |

| 150 | 1870.1 |

| 200 | 2498.5 |

| Correlation (r²) | 0.9998 |

Table 2: Precision of the Method